S-(3-Oxopropyl)-N-acetylcysteine S-(3-Oxopropyl)-N-acetylcysteine N-Acetyl-S-(3-oxopropyl)-L-cysteine is used to study structural and kinetic determinants of aldehyde reduction by aldose reductase.

Brand Name: Vulcanchem
CAS No.: 140226-30-8
VCID: VC21144869
InChI: InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
SMILES: CC(=O)NC(CSCCC=O)C(=O)O
Molecular Formula: C8H13NO4S
Molecular Weight: 219.26 g/mol

S-(3-Oxopropyl)-N-acetylcysteine

CAS No.: 140226-30-8

Cat. No.: VC21144869

Molecular Formula: C8H13NO4S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

S-(3-Oxopropyl)-N-acetylcysteine - 140226-30-8

Specification

Description N-Acetyl-S-(3-oxopropyl)-L-cysteine is used to study structural and kinetic determinants of aldehyde reduction by aldose reductase.

CAS No. 140226-30-8
Molecular Formula C8H13NO4S
Molecular Weight 219.26 g/mol
IUPAC Name (2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid
Standard InChI InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
Standard InChI Key OOMVCGSUXLINOO-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N[C@@H](CSCCC=O)C(=O)O
SMILES CC(=O)NC(CSCCC=O)C(=O)O
Canonical SMILES CC(=O)NC(CSCCC=O)C(=O)O

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